2',3'-O-Isopropylidenecytidin

Übersicht

Beschreibung

2',3'-O-Isopropylidenecytidine is a useful research compound. Its molecular formula is C12H17N3O5 and its molecular weight is 283.28 g/mol. The purity is usually 95%.

The exact mass of the compound 2',3'-O-Isopropylidenecytidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520039. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2',3'-O-Isopropylidenecytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3'-O-Isopropylidenecytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antivirales Mittel

“2',3'-O-Isopropylidenecytidin” (2,3-iC) ist bekannt als ein antivirales Mittel . Es hat sich gezeigt, dass es gegen verschiedene Arten von Viren wirkt, darunter Herpes-simplex-Virus Typ 1 und Typ 2, Influenza-A-Virus und humane Immunschwächevirus (HIV) .

Inhibition von Cytidindesaminase

2,3-iC hemmt die Aktivität von Cytidindesaminase, einem Enzym, das für die Produktion von Uridin notwendig ist . Die Hemmung dieses Enzyms führt zu einer Abnahme der Menge an Cytosin und Uracil, die für die RNA-Synthese notwendig sind .

Inhibition der Virusreplikation

2,3-iC hemmt die Replikation von Viren, indem es deren Polymerasefunktion hemmt . Dies macht es zu einem wertvollen Werkzeug in der Forschung und Behandlung von Virusinfektionen .

Inhibition des Zellstoffwechsels

2,3-iC wurde festgestellt, dass es hemmende Eigenschaften auf Säugetierzellen hat, da es den Zellstoffwechsel hemmen kann, indem es die Umwandlung von Chlorid in Wasserstoffionen blockiert .

Synthese von Fluoronucleosiden

4'-Fluor-2',3'-O-isopropylidenecytidin wurde durch Behandlung von 5'-O-Acetyl-4'-fluor-2',3'-O-isopropylidenuridin mit Triazol und 4-Chlorphenyl-dichlorphosphat gefolgt von Ammonolyse synthetisiert . Dieser Prozess ist bedeutsam für die Synthese von Fluoronucleosiden, die potenzielle Anwendungen in der antiviralen und Antikrebstherapie haben .

Inhibition der HCV-RNA-abhängigen RNA-Polymerase

4'-Fluorouridin-5'-O-triphosphat, das aus 4'-Fluor-2',3'-O-isopropylidenuridin gewonnen werden kann, erwies sich als ein wirksamer Inhibitor der HCV-RNA-abhängigen RNA-Polymerase . Dies macht this compound zu einem potenziellen Kandidaten für die Entwicklung neuer antiviraler Medikamente gegen Hepatitis-C-Virus .

Wirkmechanismus

Target of Action

The primary target of 2’,3’-O-Isopropylidenecytidine is the enzyme cytidine deaminase . This enzyme plays a crucial role in the production of uridine, a nucleoside that is a necessary component for RNA synthesis .

Mode of Action

2’,3’-O-Isopropylidenecytidine interacts with its target, cytidine deaminase, by inhibiting its activity . This inhibition leads to a decrease in the amount of cytosine and uracil, which are necessary for RNA synthesis .

Biochemical Pathways

The biochemical pathways affected by 2’,3’-O-Isopropylidenecytidine are primarily those involved in the synthesis of RNA . By inhibiting cytidine deaminase, 2’,3’-O-Isopropylidenecytidine disrupts the normal production of uridine, thereby affecting the synthesis of RNA .

Result of Action

The molecular and cellular effects of 2’,3’-O-Isopropylidenecytidine’s action primarily involve the disruption of RNA synthesis .

Biochemische Analyse

Biochemical Properties

2’,3’-O-Isopropylidenecytidine interacts with cytidine deaminase, an enzyme involved in the conversion of cytidine to uridine . The inhibition of this enzyme by 2’,3’-O-Isopropylidenecytidine leads to a decrease in the amount of cytosine and uracil, which are necessary for RNA synthesis .

Cellular Effects

The effects of 2’,3’-O-Isopropylidenecytidine on cells are primarily due to its ability to inhibit cellular metabolism by blocking the conversion of chloride into hydrogen ions . This compound also possesses functional groups that allow it to bind with ribose phosphate at certain points along the molecule’s length .

Molecular Mechanism

At the molecular level, 2’,3’-O-Isopropylidenecytidine exerts its effects by inhibiting the activity of cytidine deaminase . This results in a decrease in the amount of cytosine and uracil, which are necessary for RNA synthesis . It also inhibits the replication of other viruses by inhibiting their polymerase function .

Temporal Effects in Laboratory Settings

It is known that this compound is a white to off-white crystalline powder with a melting point of 240 °C .

Metabolic Pathways

2’,3’-O-Isopropylidenecytidine is involved in the metabolic pathway that converts cytidine to uridine . It interacts with cytidine deaminase, an enzyme that is necessary for this conversion .

Eigenschaften

IUPAC Name |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-aminopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O5/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(13)14-11(15)17/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17)/t6-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGDNZQSYVIVHU-PEBGCTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=CC(=NC3=O)N)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=NC3=O)N)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

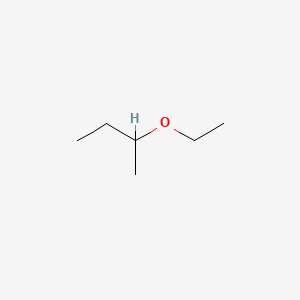

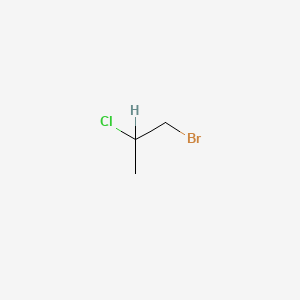

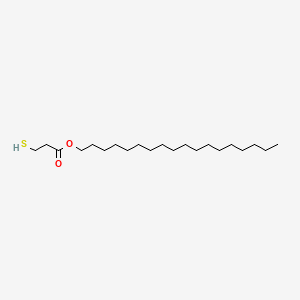

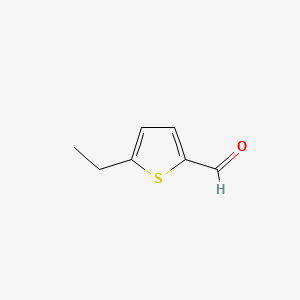

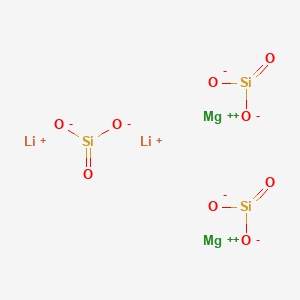

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

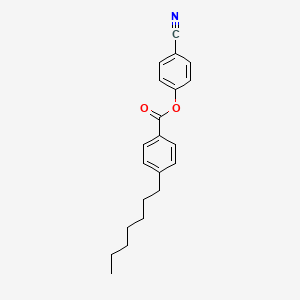

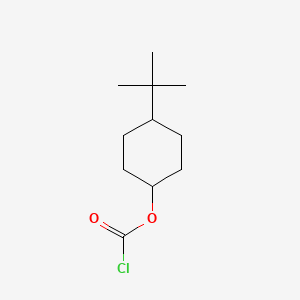

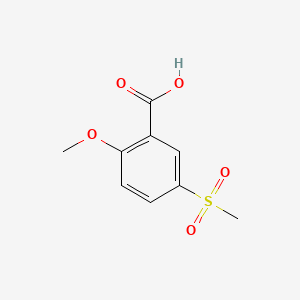

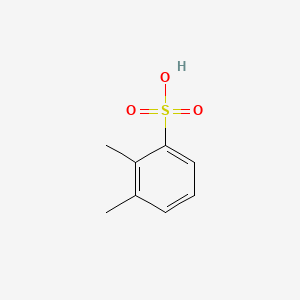

Feasible Synthetic Routes

Q1: What is 2',3'-O-Isopropylidenecytidine primarily used for in scientific research?

A1: 2',3'-O-Isopropylidenecytidine serves as a valuable starting material or intermediate in the synthesis of various nucleoside analogues. These analogues are often investigated for their potential as antiviral or anticancer agents. [, , , ]

Q2: How does the isopropylidene group in 2',3'-O-Isopropylidenecytidine influence its reactivity?

A2: The isopropylidene group serves as a protecting group for the 2' and 3' hydroxyl groups of cytidine. This protection allows for selective chemical modifications at other positions within the molecule, such as the 5' hydroxyl group or the cytosine base. [, ]

Q3: Can you provide an example of a synthetic route where 2',3'-O-Isopropylidenecytidine is utilized?

A3: One example is the synthesis of 5'-O-(substituted) sulfamoyl pyrimidine nucleosides. In this process, 2',3'-O-Isopropylidenecytidine reacts with N-isopropylsulfamoyl chloride to yield 5'-O-[N-(isopropyl)sulfamoyl]-2',3'-O-isopropylidenecytidine. This intermediate can then be further modified and deprotected to obtain various sulfamoyl pyrimidine nucleoside analogues with potential antiviral activity. []

Q4: Has 2',3'-O-Isopropylidenecytidine been investigated as a substrate for DNA polymerases?

A4: Yes, the 5'-triphosphate derivative of 2',3'-O-Isopropylidenecytidine has been studied as a potential termination substrate for DNA polymerases. Research suggests that it can inhibit DNA synthesis catalyzed by reverse transcriptase and DNA polymerase beta. Interestingly, its moiety has been observed to be incorporated into DNA strands in place of deoxythymidine monophosphate (dTMP) residues. []

Q5: Are there any studies exploring the effects of modifying the cytosine base in 2',3'-O-Isopropylidenecytidine?

A5: Absolutely. Researchers have explored the synthesis of 5-hydroxymethyl pyrimidines and their corresponding nucleosides. One study demonstrated the efficient hydroxymethylation of 2',3'-O-isopropylidenecytidine using paraformaldehyde under microwave irradiation. This modification of the cytosine base can potentially lead to analogues with altered biological properties. []

Q6: What are the potential implications of incorporating 2',3'-O-Isopropylidenecytidine derivatives into DNA strands?

A6: Incorporating nucleoside analogues, particularly those that can act as termination substrates, can disrupt DNA synthesis. This disruption can be particularly detrimental to rapidly dividing cells, such as those found in viruses or cancerous tumors, making them potential targets for antiviral or anticancer therapies. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B1583146.png)